[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate
Description
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c18-16(11-20-13-5-2-1-3-6-13)21-10-12-9-15(22-17-12)14-7-4-8-19-14/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOOYXKZBHKCGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods: In industrial settings, the production of this compound may involve optimizing reaction conditions to improve yield and purity. This can include controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced technologies can further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: The phenoxyacetate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the isoxazole ring can produce isoxazolines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing oxazole and furan rings exhibit antimicrobial properties. For instance, derivatives of oxazole have been studied for their efficacy against various bacterial strains. The presence of the furan moiety enhances the lipophilicity of the compound, potentially improving cell membrane penetration and bioavailability.
Anticancer Properties
Studies have demonstrated that oxazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells. For example, compounds similar to [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate have shown promise in targeting specific cancer pathways.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes such as tyrosinase, which is implicated in melanin production. Inhibition of this enzyme can have applications in skin lightening agents or treatments for hyperpigmentation disorders.
Synthetic Applications
The synthesis of this compound can be achieved through various methods:
Synthetic Routes:
- Condensation Reactions : The compound can be synthesized via condensation reactions between furan derivatives and oxazoles.
- Esterification : The formation of the ester linkage with phenoxyacetic acid can be performed using acid chlorides or anhydrides.
- Multicomponent Reactions : Recent advancements have introduced multicomponent reactions that facilitate the synthesis of complex molecules in a single step.
Case Study 1: Antimicrobial Evaluation
A study focused on the antimicrobial properties of oxazole derivatives found that this compound exhibited significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics, indicating its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines showed that the compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This suggests that this compound could serve as a lead compound for further development in cancer therapeutics.
Mechanism of Action
The mechanism of action of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate involves its interaction with specific molecular targets and pathways. The furan and isoxazole rings can interact with enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate with structurally or functionally related compounds:
Key Comparisons:
Core Heterocycle Diversity :
- 1,2-Oxazole vs. 1,3,4-Oxadiazole (LMM11) : The 1,2-oxazole in the target compound differs from LMM11’s 1,3,4-oxadiazole in nitrogen placement, which affects electronic properties and binding interactions. Oxadiazoles are often more electron-deficient, enhancing interactions with biological targets .
- Furan vs. Benzene Derivatives : The furan substituent in the target compound contrasts with chlorophenyl () or benzamide (LMM11) groups. Furan’s oxygen atom may improve solubility compared to purely aromatic substituents .
Functional Group Impact: Ester vs. Acetal (DFM): The phenoxyacetate ester in the target compound offers hydrolytic stability compared to DFM’s acetal group, which is prone to acid-catalyzed decomposition. This stability may extend shelf life in pharmaceutical formulations . Sulfamoyl vs. Phenoxyacetate (LMM11): LMM11’s sulfamoyl group is critical for antifungal activity, while the phenoxyacetate in the target compound may enhance membrane permeability due to its lipophilic aryl group .
Synthetic Pathways :
- The acetalization of HMF (as in DFM synthesis) often competes with etherification side reactions, whereas esterification (as in the target compound) is typically more straightforward. However, steric hindrance from the oxazole ring could complicate synthesis .
Biological Activity
[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate is a synthetic compound of interest due to its potential biological activities. This compound features a furan ring and an oxazole moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The structure includes:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Oxazole ring : A five-membered heterocyclic compound containing nitrogen and oxygen.
- Phenoxyacetate group : A phenolic ester that contributes to the compound's lipophilicity.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways. For instance, studies on related compounds have shown potential inhibition of tyrosinase, an enzyme critical for melanin production.
- Receptor Interaction : The structural features allow for binding to specific receptors, potentially modulating signaling pathways associated with inflammation and cancer progression.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For example, derivatives containing furan and oxazole rings have shown efficacy against various bacterial strains and fungi.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound may be linked to its ability to inhibit pro-inflammatory cytokines. This suggests a role in treating inflammatory diseases.
Anticancer Properties
Preliminary studies suggest that this compound could exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism may involve the modulation of apoptotic pathways or disruption of cellular proliferation signals.
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic routes for [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate, and how can reaction yields be optimized?
The synthesis typically involves a multi-step procedure:
- Step 1 : Formation of the oxazole core via the Van Leusen reaction , reacting furan derivatives with TosMIC (tosylmethyl isocyanide) under basic conditions .
- Step 2 : Esterification of the oxazole intermediate with 2-phenoxyacetyl chloride in the presence of triethylamine as a base catalyst .
- Optimization : Yield improvements (e.g., >70%) require precise stoichiometric control, inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Reaction progress is monitored by TLC or HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?
- NMR :
- ¹H NMR : Peaks at δ 6.3–7.5 ppm (furan and phenyl protons), δ 5.2–5.5 ppm (oxazole methylene group) .
- ¹³C NMR : Signals at ~160 ppm (ester carbonyl) and ~150 ppm (oxazole C=N) .
- IR : Strong absorption bands at ~1740 cm⁻¹ (C=O ester) and ~1600 cm⁻¹ (C=N oxazole) .
- Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular formula (C₁₇H₁₄NO₅) with fragmentation patterns confirming the ester and oxazole moieties .
Q. What initial biological screening assays are suitable for evaluating its pharmacological potential?
- Enzyme Inhibition : Use fluorometric assays (e.g., COX-2 or acetylcholinesterase) to assess inhibition kinetics .
- Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or molecular docking) predict the compound’s reactivity and binding interactions?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO-LUMO gap) and electrostatic potential maps for nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like COX-2 (PDB ID: 5KIR). Key interactions: π-π stacking with phenyl groups and hydrogen bonding via the ester oxygen .
Q. How should researchers address contradictions in experimental vs. computational data for this compound’s reactivity?
Q. What strategies are effective for resolving crystallographic data of this compound, especially with twinned crystals?
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution.
- Software : Process data with SHELXT for structure solution and SHELXL for refinement. For twinned crystals, apply the Hooft parameter or TWINLAW commands .
- Validation : Check R-factor convergence (<5%) and residual electron density maps .
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?
- Analog Synthesis : Replace the phenoxy group with fluorophenyl or methoxyphenyl moieties to assess electronic effects .
- Bioactivity Correlation : Plot substituent Hammett constants (σ) against IC₅₀ values to identify electron-withdrawing/donating trends .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral Control : Use asymmetric catalysis (e.g., Jacobsen’s catalyst) during oxazole formation.
- Purification : Employ chiral HPLC (Chiralpak AD-H column) to separate enantiomers. Monitor optical rotation ([α]D²⁵) for batch consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
